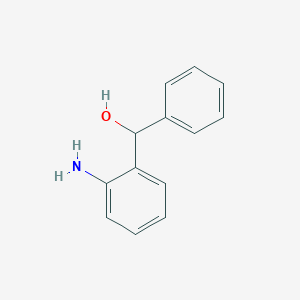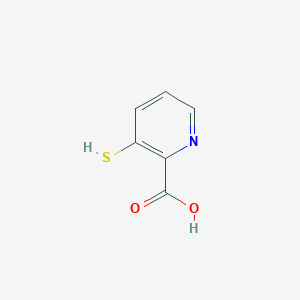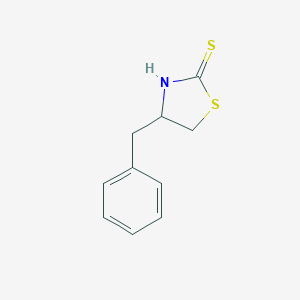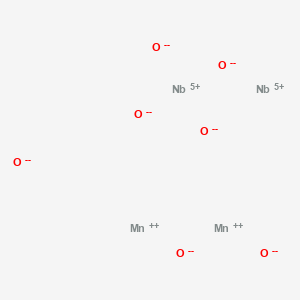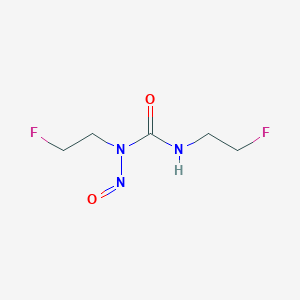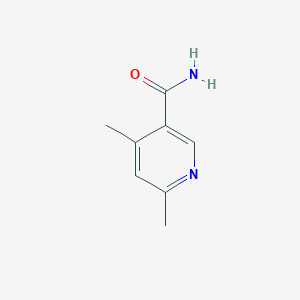
4,6-Dimetilnicotinamida
Descripción general
Descripción
4,6-Dimethylnicotinamide is an organic compound with the molecular formula C8H10N2O It is a derivative of nicotinamide, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring
Aplicaciones Científicas De Investigación
4,6-Dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a precursor for coenzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
4,6-Dimethylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses . Therefore, the primary targets of 4,6-Dimethylnicotinamide are likely to be similar, involving cellular processes that rely on NAD+ and related molecules.
Mode of Action
Nicotinamide is known to influence various biochemical mechanisms, including DNA repair and cellular stress responses . It may also interact with enzymes involved in NAD+ synthesis, potentially influencing redox reactions and energy production within cells .
Biochemical Pathways
4,6-Dimethylnicotinamide, like nicotinamide, is likely involved in the NAD+ synthesis pathway . NAD+ is a crucial cofactor in redox reactions, playing a significant role in energy production and other metabolic processes . The compound may also influence other biochemical pathways related to DNA repair and cellular stress responses .
Pharmacokinetics
Nicotinamide, a structurally similar compound, shows biphasic elimination with dose-dependent changes in half-life
Result of Action
Based on the known effects of nicotinamide, it can be hypothesized that 4,6-dimethylnicotinamide might influence cellular energy production, dna repair mechanisms, and responses to cellular stress .
Análisis Bioquímico
Biochemical Properties
4,6-Dimethylnicotinamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in redox reactions . The nature of these interactions is complex and involves multiple steps, including binding to enzymes, catalyzing reactions, and facilitating the transfer of electrons .
Cellular Effects
4,6-Dimethylnicotinamide influences various types of cells and cellular processes . It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the NAD salvage pathway, which is crucial for maintaining cellular energy balance .
Molecular Mechanism
The molecular mechanism of 4,6-Dimethylnicotinamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its involvement in the biosynthesis of NAD+, a key player in cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of 4,6-Dimethylnicotinamide change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 4,6-Dimethylnicotinamide vary with different dosages in animal models . Studies have shown that it can influence various biological processes, but the exact threshold effects and potential toxic or adverse effects at high doses are still being explored.
Metabolic Pathways
4,6-Dimethylnicotinamide is involved in several metabolic pathways, including the NAD salvage pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4,6-Dimethylnicotinamide within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of 4,6-Dimethylnicotinamide and its effects on activity or function are areas of active research . It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylnicotinamide typically involves the methylation of nicotinamide. One common method is the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of 4,6-Dimethylnicotinamide may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Products include 4,6-dimethylpyridine-3-carboxylic acid.
Reduction: Products include 4,6-dimethyl-3-aminopyridine.
Substitution: Halogenated derivatives such as 4,6-dimethyl-3-chloropyridine.
Comparación Con Compuestos Similares
Nicotinamide: The parent compound, which lacks the methyl groups at the 4 and 6 positions.
2-Chloro-4,6-dimethylnicotinamide: A derivative with a chlorine atom at the 2 position.
4,6-Dimethyl-3-aminopyridine: A reduced form of 4,6-Dimethylnicotinamide.
Uniqueness: 4,6-Dimethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4 and 6 positions enhances its stability and reactivity compared to its parent compound, nicotinamide.
Propiedades
IUPAC Name |
4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBWVOJRHMVPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355853 | |
| Record name | 4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13061-58-0 | |
| Record name | 4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4,6-dimethylnicotinamide derivatives exhibit chirality even without a traditional chiral center?
A1: Yes, certain derivatives of 4,6-dimethylnicotinamide can display axial chirality. This was observed in a study focusing on 2-alkylamino-4,6-dimethylnicotinamides. [] One specific derivative formed a conglomerate during crystallization, indicating the presence of enantiomers. [] This phenomenon highlights the importance of axial chirality in this class of compounds.
Q2: What insights into the solid-state structure of 4,6-dimethylnicotinamide derivatives can be gained from X-ray crystallography?
A2: X-ray crystallography provides crucial information about the spatial arrangement of atoms within the crystal lattice of these compounds. In the case of the conglomerate-forming 2-alkylamino-4,6-dimethylnicotinamide, analysis revealed crystallization in the monoclinic system. [] Such structural insights are essential for understanding physicochemical properties and potential applications, including chiral resolution and pharmaceutical development.
Q3: Beyond 4,6-dimethylnicotinamide itself, what other related structures have been investigated?
A3: Research has explored modifications to the core structure of 4,6-dimethylnicotinamide. One study investigated the Kost-Sagitullin rearrangement in a series of 1-Alkyl-2-(carbamoylmethyl)-4,6-dimethylpyrimidinium Iodides. [] This highlights the ongoing interest in understanding the reactivity and potential applications of compounds structurally related to 4,6-dimethylnicotinamide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



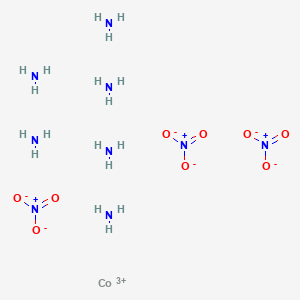
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
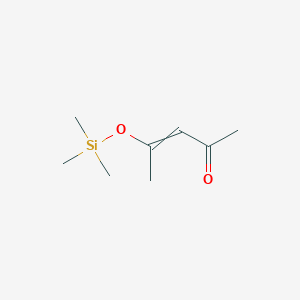
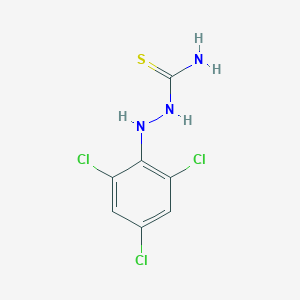
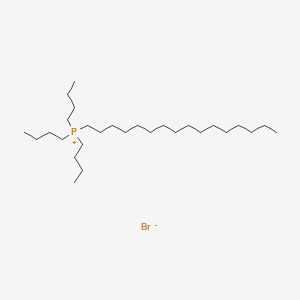
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
